molecular formula C22H21N3O4S B12825350 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12825350
M. Wt: 423.5 g/mol
InChI Key: HYTGGPYZNWSZDO-UHFFFAOYSA-N
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Description

5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of thiazole, pyrrole, and phenyl groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by cyclization with 4-methoxyphenylhydrazine to introduce the pyrrole moiety

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-(4-phenylthiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one
  • 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one

Uniqueness

Compared to similar compounds, 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C22H21N3O4S/c1-27-15-7-5-14(6-8-15)25-11-17(26)20(21(25)23)22-24-16(12-30-22)13-4-9-18(28-2)19(10-13)29-3/h4-10,12,23,26H,11H2,1-3H3

InChI Key

HYTGGPYZNWSZDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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